(R)-(1,3-Oxathiolan-2-yl)methanol
CAS No.:
Cat. No.: VC13526756
Molecular Formula: C4H8O2S
Molecular Weight: 120.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H8O2S |
|---|---|
| Molecular Weight | 120.17 g/mol |
| IUPAC Name | [(2R)-1,3-oxathiolan-2-yl]methanol |
| Standard InChI | InChI=1S/C4H8O2S/c5-3-4-6-1-2-7-4/h4-5H,1-3H2/t4-/m1/s1 |
| Standard InChI Key | CHFYSOCPHBZWAG-SCSAIBSYSA-N |
| Isomeric SMILES | C1CS[C@@H](O1)CO |
| SMILES | C1CSC(O1)CO |
| Canonical SMILES | C1CSC(O1)CO |
Introduction
Structural and Stereochemical Features
The 1,3-oxathiolane ring system consists of three carbon atoms, one oxygen atom, and one sulfur atom arranged in a five-membered ring. In (R)-(1,3-Oxathiolan-2-yl)methanol, the hydroxymethyl group (-CH2OH) is attached to the 2-position of the ring, while the R-configuration denotes the spatial arrangement of substituents around the chiral center. This stereochemistry is crucial for biological activity, as enantiomeric purity often dictates pharmacological efficacy .
X-ray crystallographic studies of related oxathiolane derivatives reveal a puckered ring conformation, with bond angles and lengths consistent with partial delocalization of electron density between the oxygen and sulfur atoms . The hydroxymethyl group adopts an equatorial orientation to minimize steric strain, a feature that influences its reactivity in glycosylation and esterification reactions .
Synthetic Methodologies
Chiral Pool Synthesis from Carbohydrate Precursors
A prominent strategy for synthesizing enantiomerically pure (R)-(1,3-Oxathiolan-2-yl)methanol involves using carbohydrate-derived starting materials. For example, ᴅ-mannose has been converted into 1,6-thioanhydro-β-mannose derivatives, which undergo oxidative cleavage and cyclization to form the oxathiolane core . Key steps include:
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Protection and functionalization: Primary alcohols are protected with groups like tert-butyldiphenylsilyl (TBDPS), while vicinal diols are masked as acetals .
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Oxidative cleavage: Lead tetraacetate or sodium periodate cleaves diols to aldehydes, which are reduced to primary alcohols .
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Cyclization: Thioether formation via reaction with 2-mercaptoacetic acid or related thiols closes the oxathiolane ring .
Dynamic Kinetic Resolution (DKR)
Recent advances employ DKR to control stereochemistry using chiral auxiliaries like l-menthol. In one protocol, a racemic oxathiolane intermediate undergoes esterification with l-menthol glyoxylate, followed by selective crystallization of the desired (R)-enantiomer . The menthol group acts as a chiral director, enabling >99% ee in optimized conditions .
Table 1: Comparison of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | ee (%) |
|---|---|---|---|---|
| Chiral Pool Synthesis | ᴅ-Mannose | Lead tetraacetate, TBDPSCl | 35–40 | >98 |
| DKR with l-Menthol | Racemic lactone | l-Menthol, Lipase | 60–65 | >99 |
Physicochemical Properties
(R)-(1,3-Oxathiolan-2-yl)methanol is a white to off-white crystalline solid with moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol . Its melting point ranges between 195–205°C, consistent with hydrogen-bonding interactions in the crystalline lattice . Predicted physicochemical parameters include:
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <1 |
| Methanol | 15–20 |
| DMSO | 30–35 |
| Ethyl acetate | 5–10 |
Applications in Pharmaceutical Synthesis
Nucleoside Analogues
(R)-(1,3-Oxathiolan-2-yl)methanol is a key intermediate in the synthesis of lamivudine (3TC) and emtricitabine (FTC), two antiretroviral agents used against HIV and hepatitis B . The oxathiolane ring mimics the ribose moiety of natural nucleosides, enabling incorporation into viral DNA while resisting enzymatic degradation .
Prodrug Development
The hydroxymethyl group serves as a handle for prodrug derivatization. Phosphorylation or esterification enhances bioavailability, as seen in tenofovir alafenamide, where a lipophilic ester improves cellular uptake .
Analytical Characterization
Spectroscopic Methods
Challenges and Future Directions
Despite advances, scalability remains a hurdle. Multi-step syntheses from carbohydrates suffer from low yields (30–40%), while DKR methods require expensive enzymes . Emerging strategies focus on:
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